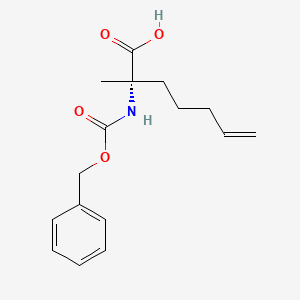![molecular formula C11H8N2O2 B12989099 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde](/img/structure/B12989099.png)
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde typically involves multi-step procedures starting from readily available precursors. One common method involves the cyclization of N-(2-alkynyl)aryl benzamides using gold(I) catalysts. The reaction proceeds via a 6-exo-dig cyclization pathway, yielding the desired oxazine ring under mild conditions . The reaction conditions often include the use of dichloromethane (DCM) as a solvent at room temperature without the need for an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carboxylic acid.
Reduction: 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-methanol.
Substitution: Halogenated derivatives such as 6-bromo-4H-Benzo[b]imidazo[1,2-d][1,4]oxazine.
Applications De Recherche Scientifique
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly in inhibiting the proliferation of breast cancer cells.
Biological Studies: The compound has been studied for its ability to inhibit enzymes such as human leucocyte elastase and C1r serine protease, which are involved in inflammatory processes.
Material Science: The oxazine ring system is of interest for developing heat-resistant and electronic materials.
Mécanisme D'action
The mechanism of action of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit cell proliferation by interacting with DNA and disrupting cellular processes . The compound may also act as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Benzo[d][1,3]oxazine: Another oxazine derivative with similar biological activities.
Benzimidazole derivatives: Compounds like benzimidazole itself, which also exhibit a range of biological activities.
Uniqueness
4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-6-carbaldehyde is unique due to its fused ring system that combines the structural features of both benzimidazole and oxazine. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C11H8N2O2 |
|---|---|
Poids moléculaire |
200.19 g/mol |
Nom IUPAC |
4H-imidazo[2,1-c][1,4]benzoxazine-6-carbaldehyde |
InChI |
InChI=1S/C11H8N2O2/c14-6-8-2-1-3-9-11(8)15-7-10-12-4-5-13(9)10/h1-6H,7H2 |
Clé InChI |
SXIBUQVRZKUQLL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC=CN2C3=CC=CC(=C3O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 8-acetyl-6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12989016.png)
![6-Amino-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12989019.png)
![tert-Butyl 3-amino-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12989028.png)

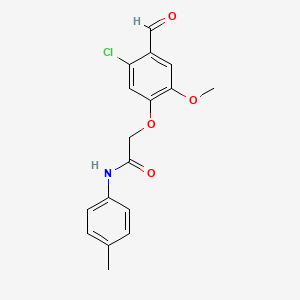
![1-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12989048.png)
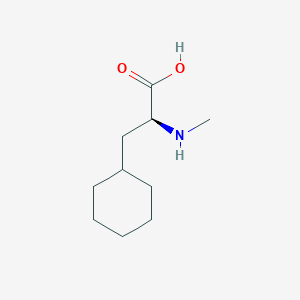

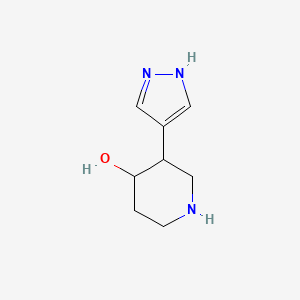
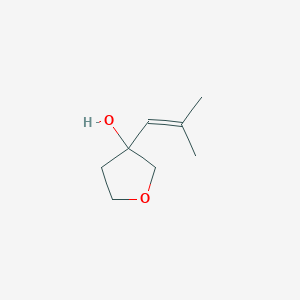

![8-Boc-2-thia-8-azaspiro[4.5]decan-4-ol](/img/structure/B12989083.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-7-oxo-3-phenyl-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B12989090.png)
